{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride
Overview
Description
{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiol-containing compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride is not yet fully understood. However, it is thought to act as a modulator of certain neurotransmitter systems in the brain, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride has been found to have a range of biochemical and physiological effects. These include effects on neurotransmitter release and uptake, as well as effects on neuronal activity and plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride is its specificity for certain neurotransmitter systems in the brain. This makes it a useful tool for investigating the role of these systems in various physiological and pathological processes. However, one limitation is that its mechanism of action is not yet fully understood, which can make interpretation of experimental results challenging.
Future Directions
There are many potential future directions for research on {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride. These include further investigation of its mechanism of action, as well as its potential use in the treatment of various neurological and psychiatric disorders. Additionally, there may be opportunities to develop new derivatives of this compound with improved specificity and efficacy for certain neurotransmitter systems.
Scientific Research Applications
{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride has been found to have a range of potential applications in scientific research. One of the main areas of interest is in the field of neuroscience, where it has been studied for its potential use as a tool for investigating the role of certain neurotransmitters in the brain.
properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S2.ClH/c1-14-9(11-12-13-14)16-6-4-10-7-8-3-2-5-15-8;/h2-3,5,10H,4,6-7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAQXUIJTRMTFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC=CS2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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